Diethyl 2-oxo-4-phenylbutylphosphonate

Descripción general

Descripción

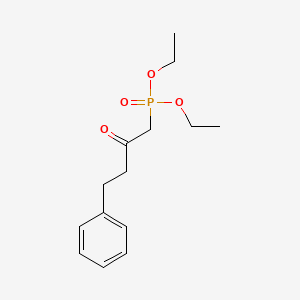

Diethyl 2-oxo-4-phenylbutylphosphonate is an organophosphorus compound with the molecular formula C14H21O4P. It is a diethyl ester of phosphonic acid and features a phenyl group attached to a butyl chain with a ketone functional group. This compound is used in various chemical reactions and has applications in scientific research due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diethyl 2-oxo-4-phenylbutylphosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where trialkyl phosphites react with haloacetones. This method is efficient and widely used in organic synthesis . Another method involves the acylation of methylphosphonates, which includes metalation followed by reaction with acetyl chloride or its synthetic equivalent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. These facilities ensure high purity and quality of the compound, with production capacities ranging from kilograms to metric tons.

Análisis De Reacciones Químicas

Types of Reactions

Diethyl 2-oxo-4-phenylbutylphosphonate undergoes various chemical reactions, including:

Substitution: The compound can participate in substitution reactions, where the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Biocatalysts: Cyanobacteria strains like Arthrospira maxima and Nostoc cf-muscorum.

Chemical Reagents: Acetyl chloride, trialkyl phosphites, and metalation agents.

Major Products Formed

The major products formed from these reactions include diethyl 2-hydroxy-4-phenylbutylphosphonate and other substituted phosphonates .

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Chemistry Diethyl 2-oxo-4-phenylbutylphosphonate is a key component in synthesizing phosphorylated heterocycles and various complex organic molecules.

- Biology This compound is utilized in biocatalytic processes to produce chiral alcohols with high enantiomeric excess. Cyanobacteria strains, including Arthrospira maxima and Nostoc cf-muscorum, are employed as biocatalysts in the reduction of oxoalkylphosphonates . Nodularia sphaerocarpa is particularly effective in converting diethyl 2-oxo-2-phenylethylphosphonate into its corresponding chiral alcohol with high conversion and optical purity .

- Medicine Due to its unique chemical properties, this compound is being explored for potential applications in drug discovery and development.

Industrial Applications

- Production of High-Purity Chemicals This compound serves as an intermediate in various industrial processes, contributing to the production of high-purity chemicals. It is typically synthesized on a large scale in cGMP (current Good Manufacturing Practice) workshops to ensure high purity and quality, with production capacities ranging from kilograms to metric tons.

Chemical Reactions and Transformations

- Reduction this compound can be reduced to diethyl 2-hydroxy-4-phenylbutylphosphonate using biocatalysts such as cyanobacteria.

- Substitution The phosphonate group in this compound can be replaced by other functional groups through substitution reactions. Common reagents used in these reactions include acetyl chloride, trialkyl phosphites, and metalation agents.

Biocatalytic Synthesis of Chiral Alcohols

This compound can be converted into chiral alcohols through biocatalytic reduction, a process highlighted in case studies focusing on chiral alcohol synthesis. The use of cyanobacteria for the enantioselective bioreduction of diethyl esters of oxophosphonic acids has been reported, with the efficiency of asymmetric hydrogen transfer being dependent on the chemical structure of the substrates . For instance, Arthrospira maxima is active towards diethyl (S)-2-oxopropylphosphonate, while Nostoc cf-muscorum facilitates the production of diethyl (S)-2-hydroxy-2-phenylethylphosphonate with high enantiomeric excess . Nodularia sphaerocarpa demonstrates remarkable efficiency in converting diethyl 2-oxo-2-phenylethylphosphonate .

Impact of Light on Bioreduction

The effectiveness of bioreduction and the biocatalytic properties of cyanobacteria are influenced by light . Studies have examined the impact of light sources and light cycles (light:dark) on the biotransformation process .

- Enantioselective Bioreduction : Research has demonstrated the enantioselective bioconversion of oxophosphonates using cyanobacteria, achieving high conversion rates and optical purity in the resulting chiral alcohols .

- Resistance to Xenobiotics : Nodularia sphaerocarpa exhibits excellent resistance to the xenobiotic 2-oxo-2-phenylethylphosphonate, remaining viable at concentrations of 10 mM, which is significantly higher than the tolerance observed in fungal biocatalysts .

Synthesis of Pyrroles

Mecanismo De Acción

The mechanism of action of diethyl 2-oxo-4-phenylbutylphosphonate involves its interaction with specific molecular targets and pathways. The compound can undergo biocatalytic reduction to form chiral alcohols, which are important intermediates in various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparación Con Compuestos Similares

Diethyl 2-oxo-4-phenylbutylphosphonate can be compared with other similar compounds, such as:

Diethyl 2-oxopropylphosphonate: This compound has a similar structure but lacks the phenyl group, making it less versatile in certain reactions.

Diethyl 2-hydroxy-2-phenylethylphosphonate: This compound is a reduction product of this compound and has different chemical properties and applications.

The uniqueness of this compound lies in its combination of a phenyl group and a ketone functional group, which allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.

Actividad Biológica

Diethyl 2-oxo-4-phenylbutylphosphonate is an organophosphorus compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and biocatalysis. This article explores the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a diethyl ester of phosphonic acid with a phenyl group attached to a butyl chain containing a ketone functional group. Its unique structure enables it to participate in various chemical reactions, making it valuable in both synthetic and biological contexts.

The biological activity of this compound primarily involves its role as a substrate in biocatalytic processes. The compound can undergo biocatalytic reduction to form chiral alcohols, which are significant intermediates in numerous biochemical pathways. The interaction with specific molecular targets allows this compound to exert its effects in biological systems.

Biocatalytic Applications

This compound has been investigated for its ability to produce chiral alcohols with high enantiomeric excess through biocatalytic processes. Various strains of cyanobacteria, such as Arthrospira maxima and Nostoc cf-muscorum , have been employed as biocatalysts for the asymmetric reduction of this compound. The efficiency of these biotransformations is significantly influenced by the chemical structure of the substrates used.

Table 1: Biocatalytic Efficiency of Cyanobacterial Strains

| Cyanobacterial Strain | Conversion Degree (%) | Enantiomeric Excess (%) |

|---|---|---|

| Arthrospira maxima | 20 | 99 |

| Nostoc cf-muscorum | 26 | 99 |

| Nodularia sphaerocarpa | 99 | 92 |

The results indicate that Nodularia sphaerocarpa exhibited the highest conversion degree and optical purity, demonstrating the potential of using specific strains for efficient biotransformations.

Case Studies and Research Findings

- Chiral Alcohol Synthesis : A study highlighted the successful bioconversion of this compound into chiral alcohols using cyanobacterial strains. The results showed that Nodularia sphaerocarpa achieved a conversion rate of 99% with an optical purity of 92%, marking a significant advancement in the field of asymmetric synthesis .

- Comparison with Other Biocatalysts : Research comparing various biocatalysts revealed that traditional fungal strains had lower catalytic activity towards phosphonates compared to cyanobacteria. This suggests that cyanobacteria could be more effective in producing optically active compounds from diethyl esters of oxophosphonic acids .

- Toxicological Considerations : While the biological activities are promising, the toxicological properties of this compound have not been fully elucidated. Preliminary assessments indicate potential irritative effects on skin and respiratory tracts, necessitating further investigation into its safety profile .

Propiedades

IUPAC Name |

1-diethoxyphosphoryl-4-phenylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21O4P/c1-3-17-19(16,18-4-2)12-14(15)11-10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUBZGIAZKLPDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=O)CCC1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342323 | |

| Record name | Diethyl 2-oxo-4-phenylbutylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40601-45-4 | |

| Record name | Diethyl 2-oxo-4-phenylbutylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.